2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

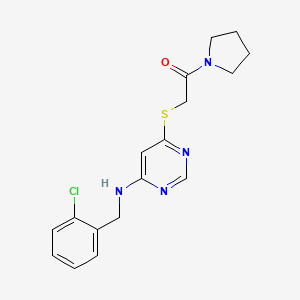

The compound 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS: 1251683-20-1) is a pyrimidine derivative with a molecular formula of C₁₇H₁₉ClN₄OS and a molecular weight of 362.9 g/mol . Its structure features:

- A pyrimidine core substituted with a 2-chlorobenzylamino group at position 4.

- A thioether linkage connecting the pyrimidine ring to a pyrrolidin-1-yl ethanone moiety.

- A chlorine atom on the benzyl group, which may enhance lipophilicity and influence binding interactions .

Physical properties such as melting point, boiling point, and solubility remain unreported in available sources, limiting direct comparisons of its physicochemical behavior with analogs .

Properties

IUPAC Name |

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4OS/c18-14-6-2-1-5-13(14)10-19-15-9-16(21-12-20-15)24-11-17(23)22-7-3-4-8-22/h1-2,5-6,9,12H,3-4,7-8,10-11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTVQRQSCMKKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, the 4-position is functionalized to introduce the thioether linkage.

Introduction of the 2-chlorobenzylamino group: This step involves nucleophilic substitution reactions where the 2-chlorobenzylamine is reacted with the pyrimidine intermediate.

Attachment of the pyrrolidin-1-yl ethanone moiety: The final step involves the formation of the ethanone linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Controlled temperature and pressure: To facilitate the desired reactions and minimize side products.

Use of catalysts: To enhance reaction rates and selectivity.

Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring and other functional groups can be reduced under appropriate conditions.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Including amines or thiols for substitution reactions.

Major Products

Sulfoxides and sulfones: From oxidation of the thioether linkage.

Reduced pyrimidine derivatives: From reduction reactions.

Substituted benzyl derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether and pyrimidine moieties play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs share a pyrimidine backbone but differ in substituents and functional groups, leading to variations in pharmacological and physicochemical profiles. Key analogs include:

Compound A : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Molecular Formula : C₁₃H₁₈N₂O₃S₂

- Key Features: A methyl group at position 6 of the pyrimidine. A thietan-3-yloxy substituent at position 3. An ester group (ethyl acetate) instead of pyrrolidin-1-yl ethanone .

- Synthesis : Prepared via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .

Compound B : 2-{4-[6-(1-Benzothiophen-2-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethanone

- Molecular Formula : C₂₂H₂₅N₅OS

- Key Features :

Compound C : 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

Comparative Analysis Table

Pharmacological and ADMET Considerations

Target Compound :

- The 2-chlorobenzyl group may improve target binding via halogen bonding but could increase metabolic stability concerns due to chlorine’s electron-withdrawing effects .

- The thioether linkage might reduce oxidative metabolism compared to ethers or amines .

Compound B: Piperazine is known to enhance aqueous solubility and blood-brain barrier penetration, making it favorable for CNS-targeting drugs .

Biological Activity

The compound 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule notable for its multi-functional structure, which includes a pyrimidine ring, a thioether linkage, and a pyrrolidine group. This unique arrangement suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. However, comprehensive studies on its biological activity remain limited.

Structural Features

This compound is characterized by several key structural components:

- Pyrimidine Ring : A core structure found in many biologically active compounds.

- 2-Chlorobenzylamino Group : This substituent may enhance the compound's lipophilicity and biological interactions.

- Thioether Linkage : Known for increasing reactivity and influencing pharmacological properties.

- Pyrrolidine Moiety : Often associated with various biological activities, including neuroactivity.

| Component | Description | Potential Biological Impact |

|---|---|---|

| Pyrimidine Ring | Aromatic heterocycle | Involved in nucleic acid structure |

| 2-Chlorobenzylamino | Halogenated aromatic amine | May enhance receptor binding |

| Thioether Linkage | Sulfur-containing functional group | Increases reactivity and stability |

| Pyrrolidine Group | Saturated nitrogen-containing ring | Associated with various pharmacological effects |

While specific mechanisms of action for this compound have not been definitively established, insights can be drawn from related compounds:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, thus altering cellular signaling pathways.

- DNA Interaction : There is potential for intercalation into DNA, affecting transcription and replication processes.

Biological Activity Studies

Although direct studies on this compound are scarce, related research provides context for its potential activity:

Case Study: Related Pyrimidine Compounds

Research has shown that compounds with similar structures exhibit significant biological activities:

- Anticancer Activity : Compounds containing pyrimidine rings have been studied for their efficacy against various cancer cell lines. For instance, derivatives with thioether linkages demonstrated moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established drugs like Olaparib .

Comparative Analysis

A comparison of structural analogs reveals that modifications in substituents can dramatically affect biological outcomes:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| Compound A | 18 | PARP1 inhibition |

| Compound B | 57.3 | Anticancer activity |

| This compound | TBD | Potentially similar |

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone?

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A common approach starts with preparing 6-((2-chlorobenzyl)amino)pyrimidin-4-thiol, followed by its reaction with 1-(pyrrolidin-1-yl)ethanone derivatives under basic conditions. For example, describes analogous pyridine derivatives synthesized via tert-butyldimethylsilyl (TBS)-protected intermediates to control regioselectivity . Another method uses ammonium acetate as a catalyst in cyclocondensation reactions, as shown in pyridinone syntheses . Key steps include purification via column chromatography (hexane/ethyl acetate gradients) and characterization by LCMS (e.g., m/z 414 [M+H]+ as in ) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- LCMS : Monitor molecular ion peaks (e.g., m/z 414 [M+H]+ in ) .

- HPLC : Use reversed-phase C18 columns with trifluoroacetic acid (TFA) modifiers for purity assessment (retention time 0.65 minutes, as in ) .

- NMR/FTIR : Assign key functional groups (e.g., thioether and pyrrolidine signals) using ¹H/¹³C NMR and FTIR spectra .

- Exact Mass Analysis : Confirm molecular formula via high-resolution mass spectrometry (HRMS) (e.g., ) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the pyrimidine-thiol and pyrrolidinone moieties to improve yield?

Optimization strategies include:

- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane (DCM) to enhance nucleophilicity (e.g., reports 99% purity using DCM) .

- Catalytic Systems : Employ coupling agents such as HATU or EDCI with DMAP to activate the thiol group .

- Temperature Control : Conduct reactions at 0–25°C to minimize side reactions, as demonstrated in pyrimidine-thiol coupling () .

Q. What strategies address discrepancies in reported biological activity data for this compound across different studies?

Discrepancies may arise from assay conditions or impurities. Solutions include:

- Rigorous Characterization : Ensure HPLC purity >99% (as in ) and confirm stereochemistry via X-ray crystallography (e.g., ) .

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with cellular assays (e.g., ’s biological evaluation framework) .

- Meta-Analysis of Analogs : Compare SAR of chlorophenyl-substituted pyrimidines (e.g., ) to identify activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.